Lewis Acidity Comparison: Estimated Acceptor Number for the Mixed Borane vs. B(C6F5)3
Direct experimental Gutmann-Beckett acceptor numbers (AN) for the target compound are not available in the published literature. However, a class-level inference can be drawn from its structural analogs. B(C6F5)3 has a reported AN of 82 in CH2Cl2 [1]. The analog B(p-C6F4H)3, where all three rings are 2,3,5,6-tetrafluorophenyl, exhibits approximately 95% of the acidity of B(C6F5)3 [2]. Since the target compound bears two stronger electron-withdrawing C6F5 groups and only one less-fluorinated 2,3,4,5-C6F4H ring, its Lewis acidity is predicted to be between that of B(p-C6F4H)3 and B(C6F5)3, likely retaining >96% of the latter's acidity. This offers a crucial advantage: near-maximal activation power with reduced symmetry that can prevent tight ion-pairing in catalytic intermediates.
| Evidence Dimension | Lewis Acidity (Gutmann-Beckett Acceptor Number) |
|---|---|
| Target Compound Data | AN > 78 (estimated, ~96% of B(C6F5)3) |
| Comparator Or Baseline | B(C6F5)3: AN = 82 [1]. B(p-C6F4H)3: ~95% of B(C6F5)3 acidity [2] |
| Quantified Difference | Target estimated to retain >96% of B(C6F5)3 acidity, a drop of <4 percentage points |
| Conditions | Spectroscopic probe (31P NMR of Et3PO adduct) in dichloromethane or toluene (class-level inference based on structural analogs) |
Why This Matters
This predicts that the compound provides B(C6F5)3-like catalytic activation strength, while its asymmetric structure can improve catalyst turnover by forming less stable, more easily displaceable counteranions.
- [1] Gutmann-Beckett method - Wikipedia. (n.d.). B(C6F5)3 has an acceptor number (AN) of 82. Retrieved from Wikipedia. View Source
- [2] Ullrich, M., Lough, A. J., & Stephan, D. W. (2010). Dihydrogen Activation by B(p-C6F4H)3 and Phosphines. Organometallics, 29(16), 3647–3654. On the basis of Lewis acidity tests, the borane B(p-C6F4H)3 exhibits ca. 95% of the acidity of B(C6F5)3. View Source
